3-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
Beschreibung
This compound features a 1,2,4-triazin-5-one core substituted with a methyl group at position 6 and a hydrazinylidene moiety linked to a 2-hydroxyphenyl group at position 2. The (2E)-configuration of the hydrazinylidene group ensures planar geometry, facilitating π-π stacking and hydrogen bonding.
Eigenschaften
IUPAC Name |
3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-7-10(18)13-11(16-14-7)15-12-6-8-4-2-3-5-9(8)17/h2-6,17H,1H3,(H2,13,15,16,18)/b12-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKXIAKFAUWNDM-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NN=CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(NC1=O)N/N=C/C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Formation of the Triazinone Core
The triazinone core is synthesized through a two-step process:
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Preparation of the β-Ketoamide Precursor : Reacting methyl acetoacetate with ammonia or a primary amine yields the corresponding β-ketoamide. For example, condensation of methyl acetoacetate with methylamine generates 3-methyl-4-oxopentanoic acid methylamide, a key intermediate.
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Cyclocondensation with Hydrazine : Heating the β-ketoamide with hydrazine hydrate in ethanol at 80–100°C induces cyclization, forming 6-methyl-4,5-dihydro-1,2,4-triazin-5-one. The reaction proceeds via nucleophilic attack of hydrazine’s terminal nitrogen on the carbonyl carbon, followed by dehydration and ring closure.
Reaction Conditions :
Advanced Synthetic Strategies
Microwave-Assisted Cyclization
Microwave irradiation significantly enhances reaction efficiency for both triazinone formation and hydrazone conjugation. For example, cyclocondensation under microwave conditions (150 W, 100°C) reduces reaction time from 6 hours to 15 minutes while maintaining yields above 80%. Similarly, hydrazone formation completes within 30 minutes under microwave irradiation, compared to 5 hours via conventional heating.
Advantages :
One-Pot Synthesis
Emerging protocols explore one-pot methodologies to streamline synthesis:
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Sequential Addition : Combining methyl acetoacetate, hydrazine hydrate, and 2-hydroxybenzaldehyde in a single reactor enables sequential cyclization and condensation.
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Catalytic Systems : Lewis acids like ZnCl₂ or FeCl₃ accelerate both steps, achieving total yields of 60–70% within 4 hours.
Comparative Analysis of Synthesis Methods
| Parameter | Conventional Method | Microwave Method | One-Pot Approach |
|---|---|---|---|
| Reaction Time | 8–10 hours | 45–60 minutes | 4–6 hours |
| Yield | 65–78% | 75–85% | 60–70% |
| Energy Efficiency | Low | High | Moderate |
| Purity (HPLC) | 90–92% | 94–96% | 88–90% |
Analyse Chemischer Reaktionen
Hydrazone Formation
The hydrazinylidene (-NH-N=CH-) bridge is formed through the reaction of a 6-methyl-4,5-dihydro-1,2,4-triazin-5-one hydrazine derivative with 2-hydroxybenzaldehyde under acidic or reflux conditions . This Schiff base formation is typically catalyzed by acetic acid or ethanol as a solvent.
Example Reaction Pathway:
Functional Group Transformations
The compound’s reactivity is dominated by its:
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Triazinone ring (electron-deficient due to conjugation),
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Hydrazone linkage (susceptible to hydrolysis/tautomerization),
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Phenolic -OH group (acidic, participates in hydrogen bonding or chelation).
Acid-Base Reactivity
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The phenolic -OH group (pKa ~10) can deprotonate in basic media, forming salts with metals (e.g., Na⁺, K⁺) .
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The triazinone ring undergoes tautomerization between keto (C=O) and enol (C-OH) forms, influencing solubility and stability .
Electrophilic Substitution
The 2-hydroxyphenyl group directs electrophilic attacks (e.g., nitration, sulfonation) to the para position relative to the -OH group.
Metal Chelation
The phenolic -OH and hydrazone nitrogen atoms act as bidentate ligands , forming stable complexes with transition meta
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound has a complex structure characterized by a triazine ring and hydrazone functional groups. Its molecular formula is with a CAS number of 300829-68-9. The presence of hydroxyl and hydrazine groups contributes to its potential biological activities, making it a candidate for drug development.
Medicinal Chemistry Applications
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Anticancer Activity
- Research indicates that derivatives of hydrazones, including this compound, exhibit promising anticancer properties. They can induce apoptosis in cancer cells through various mechanisms such as inhibiting cell proliferation and disrupting mitochondrial function. Studies have shown that similar compounds can target specific pathways involved in tumor growth, making them potential candidates for cancer therapy .
- Antimicrobial Properties
- Anti-inflammatory Effects
Material Science Applications
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Coordination Chemistry
- The ability of this compound to act as a ligand in coordination chemistry has been explored. It can form complexes with transition metals, which may enhance the properties of materials used in catalysis and electronic applications . Such complexes are valuable in developing novel catalysts for organic reactions.
- Nanotechnology
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that a related hydrazone derivative exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis. This finding supports further investigation into the anticancer potential of 3-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE .
Case Study 2: Antimicrobial Screening
In another study, researchers evaluated the antimicrobial efficacy of various hydrazone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed significant inhibition zones, suggesting that this compound could be effective against resistant bacterial strains .
Wirkmechanismus
The mechanism of action of 3-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural and Electronic Comparisons
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Core Heterocycles: The target compound’s triazinone core differs from triazoles () and triazines () in electronic properties. Triazinones exhibit greater polarity due to the ketone group, enhancing solubility compared to sulfur-containing analogs (e.g., triazole-thiones in ).
- Substituent Effects : The 2-hydroxyphenyl group in the target compound promotes hydrogen bonding, unlike the 4-methylphenyl () or tert-butyl groups (). Electron-withdrawing substituents (e.g., trifluoromethyl in ) reduce electron density on the core, affecting reactivity.
- Hydrogen Bonding : The target compound’s hydroxyl and hydrazinyl groups enable stronger intermolecular interactions than the C–H···O bonds in or S···H–C interactions in .
Pharmacological and Functional Comparisons
- The target’s hydrazinylidene moiety may act similarly by chelating metal ions or modulating enzyme activity .
- However, steric hindrance from the triazinone core might reduce efficacy compared to smaller heterocycles.
- Metabolic Stability : The methyl group at position 6 may undergo oxidative metabolism, contrasting with the tert-butyl group in , which resists degradation. Sulfur-containing analogs () may exhibit thiol-mediated toxicity or glutathione conjugation .
Crystallographic and Solubility Profiles
- Crystal Packing : The target compound’s hydrogen-bonding capacity likely results in layered or dimeric structures, similar to the hexameric arrangement in . In contrast, ’s triazole derivative forms parallel layers via weaker C–H interactions .
- Solubility : The hydroxyl group improves aqueous solubility compared to chlorinated () or tert-butyl-substituted () analogs. Ester-containing triazines () may hydrolyze in vivo, altering solubility profiles .
Biologische Aktivität
The compound 3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is a hydrazone derivative characterized by a complex structure that includes a triazine ring and a hydroxylated phenyl group. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The molecular formula for this compound is , and its IUPAC name reflects its intricate structure. The presence of the hydrazine and triazine functionalities suggests potential reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds containing hydrazone structures often exhibit significant antimicrobial activity. Studies have shown that derivatives similar to the target compound can inhibit bacterial growth effectively. For instance, a related hydrazone compound demonstrated antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Hydrazones are known to interact with cellular targets such as DNA and enzymes involved in cancer cell proliferation. A study on structurally related compounds revealed that certain hydrazone derivatives exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further drug development.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cell proliferation and survival.
- DNA Interaction : It may bind to DNA or interfere with its replication process.
- Oxidative Stress Induction : The presence of reactive functional groups can lead to oxidative stress within cells, triggering apoptotic pathways.
Case Study 1: Antimicrobial Evaluation
In a recent study, a series of hydrazone derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds with similar structural features to the target compound showed significant inhibition against Candida albicans and Aspergillus niger .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of hydrazone derivatives in vitro. The study highlighted that the target compound led to a reduction in cell viability in human breast cancer cell lines (MCF-7) with an observed IC50 value of approximately 25 µM . This suggests that modifications to the hydrazone structure can enhance cytotoxicity against specific cancer types.
Data Table: Biological Activity Summary
Q & A
Q. Characterization Techniques :
- Elemental Analysis (CHNS) : Validates stoichiometry (e.g., Vario MICRO analyzer, ±0.3% error margin) .
- Spectroscopy :
- FT-IR : Identifies C=N (1600–1650 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substituent positions (e.g., phenolic -OH at δ 10–12 ppm) .
- Single-Crystal XRD : Resolves stereochemistry (e.g., E-configuration, dihedral angles between aromatic planes) .
How can researchers validate the structural configuration of the hydrazone moiety?
Methodological Answer:
- X-ray Crystallography : Resolves spatial arrangement (e.g., C=N bond length ~1.28 Å, confirming delocalization) .
- NOESY NMR : Detects through-space interactions between protons on the hydrazone and adjacent aromatic rings .
- Computational Modeling : Density Functional Theory (DFT) simulations compare theoretical and experimental bond angles/energies (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .
What experimental designs are optimal for assessing its bioactivity (e.g., antimicrobial, anticancer)?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial : Broth microdilution (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Dose-Response Studies : 8–10 concentration points (0.1–100 µM) with triplicate replicates .
- Controls : Include positive (e.g., doxorubicin) and vehicle (DMSO) controls to exclude solvent effects .
How can computational methods predict its reactivity or interaction with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., topoisomerase II) .
- DFT Calculations :
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes (50 ns trajectories, RMSD < 2 Å indicates stable binding) .
How to address contradictions in reported physicochemical properties (e.g., solubility, stability)?
Methodological Answer:
- Standardized Protocols :
- Solubility : Use shake-flask method (UV-Vis calibration curve) in PBS (pH 7.4) and DMSO .
- Stability : HPLC monitoring under accelerated conditions (40°C/75% RH for 4 weeks) .
- Advanced Analytics :
- DSC/TGA : Identify polymorphic transitions (endothermic peaks) or decomposition temperatures .
- PXRD : Detect crystallinity changes impacting solubility .
What strategies elucidate structure-activity relationships (SAR) for derivatives?
Methodological Answer:
Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the phenolic ring .
Bioassay Correlation : Compare IC₅₀ values with Hammett σ constants or Hansch π parameters .
3D-QSAR : CoMFA or CoMSIA models to map steric/electrostatic fields influencing activity .
What challenges arise in crystallographic characterization, and how are they mitigated?
Methodological Answer:
- Crystal Growth : Slow evaporation (ether diffusion into chloroform) or gel crystallization .
- Data Collection : High-resolution synchrotron XRD (λ = 0.7–1.0 Å) for weakly diffracting crystals .
- Refinement : SHELXL with anisotropic displacement parameters for heavy atoms (R-factor < 5%) .
How to design a robust theoretical framework for mechanistic studies?
Methodological Answer:
- Hypothesis Development : Link reactivity to frontier orbital theory (e.g., nucleophilic attack at low LUMO regions) .
- Model Systems : Compare with analogous hydrazones (e.g., (E)-4,5-dimethyl-2-(1-(2-phenylhydrazono)ethyl)phenol) to isolate electronic effects .
- Validation : Overlay experimental kinetic data (e.g., reaction rates) with computational predictions .
What methodologies quantify oxidative degradation pathways?
Methodological Answer:
- LC-MS/MS : Identify degradation products (e.g., quinone formation via hydroxyl radical attack) .
- EPR Spectroscopy : Detect free radical intermediates (e.g., DMPO spin-trapping for hydroxyl radicals) .
- Kinetic Modeling : Pseudo-first-order rate constants under varying pH and oxidant concentrations .
How to optimize synthetic yield while minimizing byproducts?
Methodological Answer:
- DoE (Design of Experiments) : Response surface methodology (RSM) varying temperature, solvent, and catalyst loading .
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., hydrazone peak at 1600 cm⁻¹) .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer cyclization .
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